molecular formula C11H9ClFN3OS2 B15008135 N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15008135
M. Wt: 317.8 g/mol
InChI Key: QITVPBSKQJDTKF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety at the acetamide’s α-position. The compound’s structure combines electron-withdrawing halogen substituents (Cl, F) with the thiadiazole heterocycle, which is known for its bioisosteric properties and role in enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C11H9ClFN3OS2

Molecular Weight

317.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H9ClFN3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17)

InChI Key

QITVPBSKQJDTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl ring, modifications to the thiadiazole sulfanyl group, and alterations in the acetamide linkage. These changes influence physicochemical properties such as solubility, melting points, and synthetic yields:

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound R1: 4-Cl-2-F-C6H3; R2: 5-Me-thiadiazole - - Dual halogenation, methyl-thiadiazole
N-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide R1: 4-F-C6H4; R2: 5-Me-thiadiazole - - Single fluorine substitution
5j R1: 4-Cl-benzylthio; R2: isopropyl-methyl 82 138–140 Chlorobenzylthio, branched alkyl
4c (Benzylamine-sulfonamide derivative) R1: 4-sulfamoylphenyl; R2: 5-Me-thiadiazole 82 164–166 Sulfonamide linkage, methyl-thiadiazole
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide R1: 2-NO2-C6H3; R2: 5-Me-thiadiazole - - Nitro group, electron-deficient aryl

Key Observations :

  • Halogenation (Cl, F) at the phenyl ring enhances lipophilicity and may improve membrane permeability, as seen in the target compound and its 4-fluorophenyl analog .
  • Bulkier substituents (e.g., 4-chlorobenzylthio in 5j) reduce yields slightly (74–88%) compared to simpler groups like methylthio .
  • Nitro-substituted analogs exhibit lower molar masses (~310 g/mol) but may face metabolic instability due to the nitro group’s redox sensitivity .
Anticancer Activity
  • Compounds 3 and 8 (): These analogs, featuring 4-nitrophenylamino and benzothiazole groups, induced apoptosis and cell cycle arrest in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Molecular docking revealed π-π interactions and hydrogen bonding as critical for Akt binding .
  • Thiadiazole-Benzofuran Hybrids (): Compounds 64 and 65 demonstrated IC50 values <10 µM against MCF-7 breast cancer cells, comparable to doxorubicin, likely due to thiadiazole’s role in stabilizing protein-ligand interactions .
Enzyme Inhibition and Neuroprotection
  • iCRT3 (): An oxazole-based Wnt/β-catenin inhibitor, structurally distinct but functionally analogous, highlights the importance of sulfanyl-acetamide motifs in disrupting protein-protein interactions .
  • Neuroprotective Benzo[d]oxazole Derivatives (): Compounds 5l–5q exhibited neuroprotective effects via thiadiazole-mediated modulation of oxidative stress pathways, with melting points >200°C indicating high thermal stability .

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